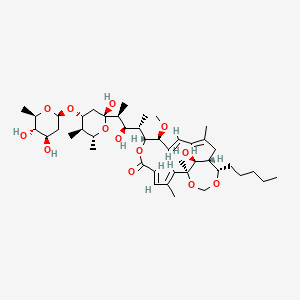
Formamicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Formamicin is a novel antifungal antibiotic produced by a strain of Saccharothrix sp. MK27-91F2. It was first isolated from a soil sample collected in Setagaya-ku, Tokyo, Japan. This compound is a 16-membered macrolide antibiotic that exhibits strong antimicrobial activity against phytopathogenic fungi .
準備方法
Formamicin is produced through fermentation of the actinomycete strain Saccharothrix sp. MK27-91F2. The fermentation process involves inoculating a slant culture of the producing organism into a seed medium containing glycerol, yeast extract, meat extract, polypeptone, sodium chloride, magnesium sulfate, and calcium carbonate in deionized water. The culture is incubated at 27°C for 10 days .
The compound is then extracted with acetone from cultured mycelia and purified using silicagel and Sephadex LH-20 column chromatographies, followed by Centrifugal liquid-liquid Partition Chromatography .
化学反応の分析
Formamicin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains a lactone ring and diene residues, which are reactive sites for these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Major products formed from these reactions include derivatives with altered antimicrobial properties. For example, oxidation of the lactone ring can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
科学的研究の応用
Formamicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying macrolide antibiotics and their biosynthetic pathways. In biology, this compound is used to investigate the mechanisms of antifungal activity and resistance in phytopathogenic fungi .
In medicine, this compound shows promise as a potential therapeutic agent for treating fungal infections in plants and humans. Its strong antifungal activity makes it a valuable candidate for developing new antifungal drugs . In industry, this compound can be used in the development of biocontrol agents for managing fungal diseases in crops .
作用機序
Formamicin exerts its antifungal effects by inhibiting the synthesis of essential cellular components in fungi. It targets the fungal cell membrane and disrupts its integrity, leading to cell lysis and death. The compound binds to specific molecular targets, such as ergosterol, a key component of the fungal cell membrane .
The disruption of ergosterol synthesis interferes with the normal functioning of the cell membrane, causing increased permeability and leakage of cellular contents. This ultimately results in the inhibition of fungal growth and proliferation .
類似化合物との比較
Formamicin belongs to the bafilomycin-concanamycin type antibiotics, which are known for their strong antifungal activity. Similar compounds include bafilomycin A1, concanamycin A, and leucanicidin. These compounds share structural similarities with this compound, such as the presence of a macrolide ring and diene residues .
this compound is unique in its specific molecular structure and the particular strain of Saccharothrix sp. that produces it.
特性
分子式 |
C44H72O13 |
|---|---|
分子量 |
809 g/mol |
IUPAC名 |
(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one |
InChI |
InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1 |
InChIキー |
AUNKVZMKKDTMQP-AGCNVFKOSA-N |
SMILES |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
異性体SMILES |
CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C |
正規SMILES |
CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C |
同義語 |
formamicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















